3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE
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Overview
Description
3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloroaniline group and a methylphenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE typically involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired cyclohexenone derivative. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Cyclization Agent: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Cyclohexane derivatives
Substitution Products: Various substituted aniline derivatives
Scientific Research Applications
3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal cellular functions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
- 3-(4-CHLOROANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
- 3-(4-CHLOROANILINO)-1-(2-THIENYL)-1-PROPANONE
Uniqueness
3-(4-CHLOROANILINO)-5-(4-METHYLPHENYL)-2-CYCLOHEXEN-1-ONE is unique due to its cyclohexenone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloroaniline and methylphenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-(4-chloroanilino)-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-2-4-14(5-3-13)15-10-18(12-19(22)11-15)21-17-8-6-16(20)7-9-17/h2-9,12,15,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGKCIDKXJHTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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